molecular formula C18H17N3OS B11703860 4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

4-Ethoxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B11703860
M. Wt: 323.4 g/mol
InChI Key: OXGHQTGAVLVVJC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE is a heterocyclic compound that contains a thiazole ring.

Preparation Methods

The synthesis of 2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired thiazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of 2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17N3OS/c1-2-22-16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,21)/b19-12+

InChI Key

OXGHQTGAVLVVJC-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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